![molecular formula C24H20N2O2 B10801623 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B10801623.png)
4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol
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Overview
Description
4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol is a complex organic compound that features a phenolic core substituted with two indole groups and a methoxy group. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol typically involves the reaction of indole derivatives with aldehydes or ketones. One common method is the electrophilic substitution reaction, where indole reacts with aldehydes or ketones in the presence of an acid catalyst. For instance, the reaction can be promoted using lithium alkoxide to form a six-membered ring transition state, which then converts to the desired product via a redox reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of green chemistry principles, such as employing water as a solvent and taurine as a catalyst, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid catalysts like methanesulfonic acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted indoles and phenolic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The indole groups can bind to multiple receptors, influencing cell signaling pathways and modulating biological activities. For example, it can inhibit the activity of certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
3,3’-Diindolylmethane: Known for its anticancer properties.
Indole-3-carbinol: Studied for its role in cancer prevention and treatment.
Bis(indolyl)methanes: A class of compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Biological Activity
4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol, also known as DIM-C-pPhOH, is a compound belonging to the bis(indolyl)methane class, which has garnered attention due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H18N2O. Its structure features two indole rings connected by a methylene bridge to a methoxy-substituted phenolic group. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry.
1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of bis(indolyl)methane derivatives, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
- Mechanistic Insights : The compound interacts with specific molecular targets, modulating pathways involved in cell proliferation and survival .
Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Apoptosis via tubulin inhibition |
HeLa | 15 | Induction of reactive oxygen species (ROS) |
2. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens:
- Broad Spectrum : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL for resistant strains .
- Mechanism : Its antimicrobial action is believed to involve disruption of microbial cell membranes, facilitating the entry of the compound into the cells .
Case Study : A study evaluating the efficacy of this compound against Staphylococcus aureus revealed an MIC of 0.5 µg/mL, comparable to standard antibiotics like levofloxacin .
Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 0.5 | Comparable to levofloxacin |
Escherichia coli | 0.25 | Superior to ampicillin |
3. Antioxidant Activity
The antioxidant potential of this compound has been investigated through various assays:
- Radical Scavenging : The compound exhibited significant radical scavenging activity, effectively reducing oxidative stress in cellular models .
- Mechanism : It is proposed that the methoxy group enhances electron donation capabilities, allowing for effective neutralization of free radicals.
Case Study : In a DPPH assay, the compound showed an IC50 value of 25 µM, indicating strong antioxidant properties compared to ascorbic acid (IC50 = 20 µM) .
Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
DPPH Radical Scavenging | 25 | Ascorbic Acid | 20 |
Properties
IUPAC Name |
4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-28-23-12-15(10-11-22(23)27)24(18-13-25-20-8-4-2-6-16(18)20)19-14-26-21-9-5-3-7-17(19)21/h2-14,24-27H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSDTVEVIGEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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